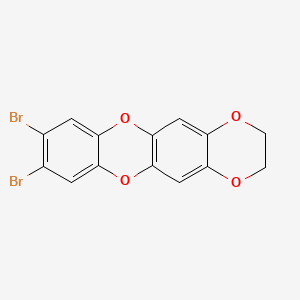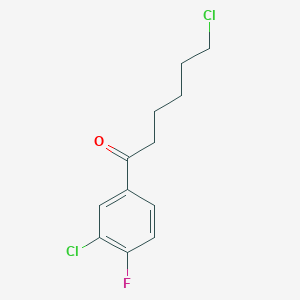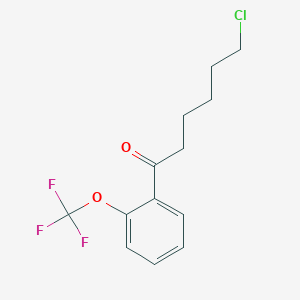
2,3-Dibrom-7,8-dihydrodioxino-dibenzodioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a reagent for studying protein interactions and modifications.
Biological Studies: Investigated for its potential effects on biological systems and its role in various biochemical pathways.
Medicinal Chemistry: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industrial Applications: Used in the synthesis of other complex organic molecules and as a precursor for various industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin typically involves the bromination of a precursor compound under controlled conditions. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually conducted at room temperature to ensure the selective bromination at the desired positions on the aromatic ring .
Industrial Production Methods
Industrial production of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of higher oxidation state compounds with additional oxygen-containing functional groups.
Reduction: Formation of the debrominated compound with hydrogen atoms replacing the bromine atoms.
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin involves its interaction with specific molecular targets in biological systems. The bromine atoms play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological studies .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin can be compared with other similar compounds such as:
2,3-Dichloro-7,8-dihydrodioxino-dibenzodioxin: Similar structure but with chlorine atoms instead of bromine.
2,3-Difluoro-7,8-dihydrodioxino-dibenzodioxin: Similar structure but with fluorine atoms instead of bromine.
2,3-Diiodo-7,8-dihydrodioxino-dibenzodioxin: Similar structure but with iodine atoms instead of bromine.
The uniqueness of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Eigenschaften
IUPAC Name |
8,9-dibromo-2,3-dihydro-[1,4]dioxino[2,3-b]oxanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O4/c15-7-3-11-12(4-8(7)16)20-14-6-10-9(5-13(14)19-11)17-1-2-18-10/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIJYSGTZHAVKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC3=C(C=C2O1)OC4=CC(=C(C=C4O3)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649856 |
Source


|
| Record name | 8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782471-80-1 |
Source


|
| Record name | 8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














